2-Morpholin-4-ylpropan-1-ol

Descripción general

Descripción

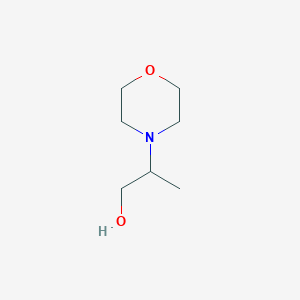

2-Morpholin-4-ylpropan-1-ol (CAS: 69296-06-6) is a morpholine-containing secondary alcohol with the molecular formula C₇H₁₅NO₂. The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a propan-1-ol backbone. Morpholine derivatives are widely used in pharmaceutical and organic synthesis due to their solubility-enhancing properties and ability to act as intermediates in drug design .

Métodos De Preparación

Preparation Methods of 2-Morpholin-4-ylpropan-1-ol

Direct Synthetic Routes

The direct synthesis of this compound typically involves nucleophilic substitution or reductive amination strategies starting from appropriate precursors such as halogenated propanol derivatives or keto-alcohols.

Reductive amination approach:

Starting from 2-oxopropanol derivatives, morpholine can be introduced via reductive amination, where the ketone group is converted to an amine by reaction with morpholine under reducing conditions. This method allows for control over stereochemistry when chiral catalysts or auxiliaries are used.Nucleophilic substitution:

Halogenated propanol derivatives (e.g., 2-chloropropan-1-ol) can be reacted with morpholine under basic conditions to substitute the halogen with the morpholine moiety, yielding this compound.

Chemoenzymatic Kinetic Resolution

A highly efficient and enantioselective preparation method involves lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, which is closely related to this compound.

-

- Racemic 1-(morpholin-4-yl)propan-2-ol is subjected to lipase-catalyzed transesterification using vinyl acetate as an irreversible acyl donor.

- The reaction is performed in tert-butyl methyl ether (MTBE) as a co-solvent.

- This enzymatic step selectively acetylates one enantiomer, allowing separation of the unreacted enantiomer with high enantiomeric excess (>99% ee).

- The homochiral alcohol is then converted into derivatives such as chloro-derivatives using thionyl chloride or Appel reaction conditions, facilitating further functionalization.

-

- High enantioselectivity and yield on a multi-gram scale.

- Mild reaction conditions and environmentally friendly biocatalysis.

- Enables access to optically active forms important for pharmaceutical applications.

Palladium-Catalyzed Amination

In related synthetic schemes, palladium-catalyzed amination reactions have been employed to introduce morpholine groups onto heterocyclic or aliphatic substrates.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | 2-oxopropanol + morpholine + reducing agent | Moderate to high yield | Straightforward, scalable | May require chiral catalysts for enantioselectivity |

| Nucleophilic substitution | 2-chloropropan-1-ol + morpholine + base | Moderate yield | Simple, direct substitution | Possible side reactions, racemic product |

| Lipase-catalyzed kinetic resolution | Racemic 1-(morpholin-4-yl)propan-2-ol + vinyl acetate + lipase + MTBE | High enantiomeric excess (>99% ee), moderate yield | High enantioselectivity, mild conditions | Requires enzyme, multi-step process |

| Pd-catalyzed amination | Bromo-substituted precursor + morpholine + Pd catalyst + base | Moderate to high yield | Efficient C-N bond formation | Requires expensive catalysts, inert atmosphere |

Análisis De Reacciones Químicas

Types of Reactions

2-Morpholin-4-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted morpholine derivatives .

Aplicaciones Científicas De Investigación

2-Morpholin-4-ylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Morpholin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or modulating biochemical pathways, leading to its observed effects. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

(2S)-1-(Morpholin-4-yl)propan-2-ol (CAS: 65617-17-6)

- Key Difference : The hydroxyl group is positioned at the propan-2-ol site instead of propan-1-ol.

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Key Difference : Replaces the hydroxyl group with a ketone and introduces a 6-methoxynaphthalene substituent.

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol (CAS: 2059910-43-7)

- Key Difference: Incorporates a bulky triphenylmethyl amino group.

- Implications : The steric hindrance from the triphenylmethyl group likely reduces solubility in polar solvents but may enhance stability in organic media. Its molecular weight (402.53 g/mol) is significantly higher than that of 2-Morpholin-4-ylpropan-1-ol (~145.2 g/mol) .

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one (CAS: 2089-21-6)

- Key Difference : Contains a morpholinylethoxy-phenyl substituent linked to a propan-1-one backbone.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| This compound | 69296-06-6 | ~145.2 | Primary alcohol, morpholine | None |

| (2S)-1-(Morpholin-4-yl)propan-2-ol | 65617-17-6 | ~145.2 | Secondary alcohol, morpholine | None |

| 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one | - | ~311.4 | Ketone, morpholine, methoxynaphthalene | 6-Methoxynaphthalene |

| 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one | 2089-21-6 | 263.33 | Ketone, morpholinylethoxy | Phenyl ring |

Notes:

- The ketone-containing derivatives (e.g., propan-1-one compounds) exhibit higher molecular weights and polarity, making them suitable for pharmaceutical intermediates but less volatile .

Actividad Biológica

2-Morpholin-4-ylpropan-1-ol, also referred to as (2R)-2-(morpholin-4-yl)propan-1-ol, is a chiral compound notable for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 145.20 g/mol. The compound features a morpholine ring, which enhances its solubility in polar solvents and contributes to its reactivity due to the presence of a secondary alcohol group.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, including:

- Acetylcholinesterase : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's.

- Kynurenine-3-monooxygenase : Involved in the metabolism of tryptophan, its inhibition can affect neuroinflammatory responses and has potential therapeutic applications in mood disorders.

Receptor Agonism

The compound also shows agonistic activity towards several receptors:

- Complement Component 5a (C5a) : This receptor plays a role in inflammatory responses.

- Melanin-Concentrating Hormone Receptors : These receptors are involved in energy homeostasis and appetite regulation.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Nucleophilic Opening of Epoxide : Typically begins with (S)-propylene oxide and morpholine under basic conditions.

- Continuous Flow Reactors : Industrially, this method ensures consistent product quality and yield.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neuroprotection .

- Metabolic Regulation : Another investigation found that it modulates metabolic pathways by inhibiting kynurenine metabolism, which may lead to new treatments for metabolic disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-1-Amino-3-morpholinopropan-2-ol | Contains morpholine and amino group | Exhibits different reactivity due to amino group |

| 3-Morpholinopropan-1-ol | Lacks chirality | Broader application scope |

| 2-(2,6-Dimethylmorpholino)ethanol | Dimethyl substitution on morpholine | Enhanced lipophilicity |

The unique stereochemistry of this compound results in specific biological activities that differ from those of structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Morpholin-4-ylpropan-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine can react with halogenated propanol derivatives (e.g., 3-chloropropanol) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of morpholine to alkylating agent), temperature (60–80°C), and reaction time (12–24 hours). Monitoring via TLC or GC-MS ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the morpholine ring protons (δ 3.5–3.7 ppm, multiplet for N-CH₂-CH₂-O) and the propanol backbone (δ 1.5–1.7 ppm for CH₂, δ 3.4–3.6 ppm for OH-bearing CH₂).

- ¹³C NMR : Peaks at δ 65–70 ppm (morpholine carbons) and δ 60–65 ppm (propanol CH₂OH).

- IR : Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), and morpholine C-N stretches (~1250 cm⁻¹). Compare with reference spectra from databases like PubChem or crystallographic data .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound is moderately soluble in polar solvents (water, ethanol) due to its hydroxyl and morpholine groups. For aqueous solutions, maintain pH 6–8 to prevent degradation. In organic solvents (e.g., DCM, ethyl acetate), store under inert gas (N₂/Ar) at 2–8°C to avoid oxidation. Stability studies via accelerated aging (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. Key steps:

Grow crystals via slow evaporation (e.g., ethanol/water mix).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with HKLF4 format, applying restraints for thermal parameters.

- Example: A morpholine derivative in was resolved with R-factor < 0.05, confirming chair conformation of the morpholine ring .

Q. What strategies address contradictory bioactivity results in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known inhibitors) and replicate experiments across cell lines (HEK293 vs. HeLa).

- Data Analysis : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. For IC₅₀ discrepancies, check enzyme purity (SDS-PAGE) or buffer conditions (e.g., Mg²⁺ concentration affects kinase activity).

- Example: In , fluorophenyl-propanol derivatives showed variability in RPE65 inhibition due to assay pH differences .

Q. How can computational methods (DFT, MD simulations) predict reaction pathways for this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states (TS) using Gaussian09 with B3LYP/6-31G(d) basis set. Visualize electron density maps to identify nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) using GROMACS. Analyze free energy profiles (umbrella sampling) to compare SN1 vs. SN2 mechanisms.

- Example: MD simulations in revealed solvent polarity as a critical factor in substitution kinetics .

Propiedades

IUPAC Name |

2-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRXBRDKYYXGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450743 | |

| Record name | 2-morpholin-4-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69296-06-6 | |

| Record name | 2-morpholin-4-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.